BenchChemオンラインストアへようこそ!

Methyl 2-amino-5-cyclopropylthiophene-3-carboxylate

Lipophilicity Drug-likeness Physicochemical profiling

Methyl 2-amino-5-cyclopropylthiophene-3-carboxylate (CAS 439692-97-4) is a heterocyclic building block belonging to the 2-aminothiophene-3-carboxylate family, a privileged scaffold in medicinal chemistry widely employed for constructing thieno[2,3-d]pyrimidine-based kinase inhibitors and other fused heterocycles. The compound features a cyclopropyl substituent at the thiophene 5-position, a methyl ester at the 3-position, and a free 2-amino group available for annulation or derivatization.

Molecular Formula C9H11NO2S
Molecular Weight 197.25
CAS No. 439692-97-4
Cat. No. B2543738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-5-cyclopropylthiophene-3-carboxylate
CAS439692-97-4
Molecular FormulaC9H11NO2S
Molecular Weight197.25
Structural Identifiers
SMILESCOC(=O)C1=C(SC(=C1)C2CC2)N
InChIInChI=1S/C9H11NO2S/c1-12-9(11)6-4-7(5-2-3-5)13-8(6)10/h4-5H,2-3,10H2,1H3
InChIKeyIQSQYRLTSXFHLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-Amino-5-cyclopropylthiophene-3-carboxylate (CAS 439692-97-4): Chemical Class, Core Properties, and Procurement-Relevant Identity


Methyl 2-amino-5-cyclopropylthiophene-3-carboxylate (CAS 439692-97-4) is a heterocyclic building block belonging to the 2-aminothiophene-3-carboxylate family, a privileged scaffold in medicinal chemistry widely employed for constructing thieno[2,3-d]pyrimidine-based kinase inhibitors and other fused heterocycles [1]. The compound features a cyclopropyl substituent at the thiophene 5-position, a methyl ester at the 3-position, and a free 2-amino group available for annulation or derivatization. Its molecular formula is C₉H₁₁NO₂S (MW 197.25), with a computed LogP of approximately 1.99 and a topological polar surface area (TPSA) of 52.32 Ų . Commercially available at 97–98% purity from multiple vendors, this compound serves as a key intermediate in CDK4 inhibitor discovery programs and other medicinal chemistry campaigns requiring a 5-cyclopropyl-substituted 2-aminothiophene scaffold [2].

Why 5-Position Substituent Choice in 2-Aminothiophene-3-carboxylates Is Not Interchangeable: Procurement Rationale for the Cyclopropyl Analog


Within the methyl 2-amino-5-substituted-thiophene-3-carboxylate series, the 5-position substituent directly governs lipophilicity, topological polar surface area, and metabolic vulnerability—parameters that cannot be compensated for by downstream synthetic modifications [1]. The cyclopropyl group occupies a distinct physicochemical space: its LogP (~1.99) sits between the 5-methyl (XLogP3 2.1) and 5-isopropyl (XLogP3 2.8) analogs, while its steric profile and sp³-rich character differ fundamentally from linear alkyl or aryl substituents [2]. The cyclopropyl ring also confers reduced susceptibility to cytochrome P450-mediated oxidative metabolism relative to unstrained alkyl groups due to higher C–H bond dissociation energy, a property not replicated by methyl, ethyl, or phenyl substituents [3]. Furthermore, the 2-amino-5-cyclopropyl substitution pattern has been specifically exploited as a reactant in the synthesis of thieno[2,3-d]pyrimidin-4-yl hydrazone CDK4 inhibitors with demonstrated in vivo efficacy, establishing a precedent that cannot be assumed for analogs bearing different 5-substituents [4]. Simple interchange with the 5-methyl, 5-ethyl, or 5-phenyl versions risks altering both pharmacokinetic disposition and the synthetic outcomes of downstream annulation chemistry.

Quantitative Differentiation Evidence: Methyl 2-Amino-5-cyclopropylthiophene-3-carboxylate Versus 5-Substituted Analogs


Lipophilicity (LogP) Positioning: Cyclopropyl Occupies a Distinct Intermediate Space Between 5-Methyl and 5-Isopropyl Analogs

Methyl 2-amino-5-cyclopropylthiophene-3-carboxylate exhibits a computed LogP of 1.99 , placing it at a lipophilicity midpoint between the 5-methyl analog (XLogP3 2.1) [1] and the 5-isopropyl analog (XLogP3 2.8) [2], while remaining substantially below the 5-phenyl analog (LogP 3.37) . The unsubstituted 5-H parent compound has a lower LogP of 1.70 [3]. This graded lipophilicity series (H < cyclopropyl ≈ methyl < ethyl < isopropyl < phenyl) provides medicinal chemists with a tunable range for optimizing absorption, distribution, and off-target promiscuity risks.

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA): Cyclopropyl and Methyl Analogs Share a Compact TPSA of 52.32 Ų, Lower Than Other 5-Substituted Congeners

The target compound and the 5-methyl analog both exhibit a TPSA of 52.32 Ų , which is notably lower than the TPSA of the 5-H (80.56 Ų), 5-ethyl (80.56 Ų), 5-isopropyl (80.6 Ų), and 5-phenyl (80.56 Ų) analogs [1][2][3]. A TPSA below 60 Ų is generally associated with improved passive membrane permeability, while values above 80 Ų may limit oral absorption and CNS penetration. The cyclopropyl group thus maintains a permeability-favorable TPSA profile comparable to the smallest alkyl substituent (methyl), while providing distinct steric and metabolic properties.

Polar surface area Membrane permeability Bioavailability

Documented Use as a Key Reactant in CDK4 Inhibitor Synthesis Culminating in an In Vivo-Active Clinical Candidate Precursor

Methyl 2-amino-5-cyclopropylthiophene-3-carboxylate is explicitly cited as a reactant in the synthesis of thieno[2,3-d]pyrimidin-4-yl hydrazone-based CDK4 inhibitors reported by Horiuchi et al. (Chem. Pharm. Bull. 2011) [1][2]. In this program, compound 35—a downstream derivative incorporating the 5-cyclopropylthiophene motif—demonstrated in vivo efficacy in an HCT116 xenograft model, with the introduction of a thiazole group at the hydrazone moiety significantly enhancing chemical stability [1]. The 2-amino-5-cyclopropyl substitution pattern is thus directly linked to a validated kinase inhibitor pharmacophore, whereas analogous 5-methyl or 5-ethyl substituted 2-aminothiophene-3-carboxylates have not been reported in the same CDK4 inhibitor context with xenograft-level validation.

CDK4 inhibitor Thieno[2,3-d]pyrimidine Anticancer Kinase

Cyclopropyl Group Confers Reduced CYP-Mediated Oxidative Metabolism Relative to Unstrained Alkyl Substituents: A Class-Level Metabolic Stability Advantage

Cyclopropyl substituents impart reduced susceptibility to cytochrome P450 (CYP)-mediated oxidative metabolism compared to unstrained alkyl groups such as methyl, ethyl, and isopropyl, due to the higher C–H bond dissociation energy of the cyclopropyl ring (~106 kcal/mol vs. ~98–101 kcal/mol for typical aliphatic C–H bonds) [1]. This property has been exploited in multiple FDA-approved drugs (e.g., pitavastatin, risdiplam) to divert metabolism away from major CYP isoforms and reduce drug-drug interaction liability [1]. While direct microsomal stability data comparing 5-cyclopropyl vs. 5-methyl or 5-ethyl 2-aminothiophene-3-carboxylates are not publicly available, the class-level metabolic advantage of cyclopropyl over linear alkyl groups is well-established in medicinal chemistry literature [1][2].

Metabolic stability Cytochrome P450 CYP metabolism Drug design

5-Position SAR Tolerance in 2-Aminothiophene-3-carboxylates: The Cyclopropyl Substituent Modulates Physicochemical Properties Without Disrupting Target Engagement

In a systematic SAR study of 2-aminothiophene-3-carboxylates as adenosine A₁ receptor allosteric enhancers, substitution at the 4-position increased activity by a factor of 3 (phenyl > methyl > H), while substitution at the 5-position had little effect on activity [1]. This finding establishes the 5-position as a pharmacologically permissive site where substituents can be varied to optimize physicochemical and ADME properties without compromising target binding. The cyclopropyl group can therefore be deployed at the 5-position to leverage its metabolic stability and lipophilicity advantages while maintaining the core pharmacophore's biological activity.

Structure-activity relationship Allosteric modulation Adenosine A1 receptor

Synthetic Accessibility: Cyclopropylthiophene Scaffolds Require Optimized Suzuki–Miyaura Conditions; Purity Challenges Differentiate This Scaffold from Simpler Alkyl Analogs

The synthesis of cyclopropylthiophene derivatives presents unique challenges distinct from those of simpler alkylthiophenes. Paškevičius et al. (Molecules, 2023) reported that methyl 2-cyclopropylthiophene-3-carboxylate (the non-aminated analog of the target compound) required post-distillation recrystallization from hexanes to achieve >99% purity, as distillation alone yielded only 94% purity with a 69% isolated yield [1]. In contrast, other cyclopropylthiophene esters in the same study were obtained in 77–93% yields with adequate purity via distillation alone [1]. This indicates that the 2,3-disubstituted cyclopropylthiophene scaffold presents distinct purification challenges compared to other regioisomers, a consideration relevant to procurement of the 2-amino-5-cyclopropyl variant. Furthermore, the broader literature confirms that cyclopropylthiophene synthesis remains underdeveloped relative to simpler aryl/alkyl thiophenes, with limited general procedures available [1].

Suzuki–Miyaura coupling Cyclopropylthiophene synthesis Process chemistry

Optimal Application Scenarios for Methyl 2-Amino-5-cyclopropylthiophene-3-carboxylate Based on Differentiated Evidence


Thieno[2,3-d]pyrimidine CDK4/6 Inhibitor Lead Optimization Requiring In Vivo-Validated Scaffold

This compound is the documented starting material for the synthesis of thieno[2,3-d]pyrimidin-4-yl hydrazone CDK4 inhibitors with demonstrated in vivo efficacy in the HCT116 xenograft model [1]. Medicinal chemistry teams pursuing CDK4/6 inhibitor programs should procure this specific 5-cyclopropyl building block to ensure fidelity to published SAR, as the 5-cyclopropyl group is carried through the Gewald cyclization and pyrimidine annulation steps into the final pharmacophore. Substituting 5-methyl or 5-ethyl analogs would produce compounds with untested kinase selectivity profiles and no precedent for xenograft activity in this chemotype.

ADME Property Optimization in 2-Aminothiophene-Based Kinase Inhibitor Programs

For programs where balancing lipophilicity and metabolic stability is critical, the 5-cyclopropyl analog offers a LogP of ~1.99 (intermediate between 5-methyl and 5-isopropyl) combined with a favorable TPSA of 52.32 Ų [1]. The cyclopropyl group's higher C–H bond dissociation energy provides a class-level advantage in reducing CYP-mediated oxidative metabolism relative to 5-methyl or 5-ethyl analogs [2]. This compound is therefore the rational procurement choice when medicinal chemistry design hypotheses require maintaining low TPSA for permeability while gaining metabolic stability beyond what a methyl group can provide.

Diversified Building Block Collection for DNA-Encoded Library (DEL) or High-Throughput Chemistry Platforms

The 2-amino-5-cyclopropylthiophene-3-carboxylate scaffold provides two orthogonal reactive handles (2-amino group for amidation or heterocycle fusion; 3-methyl ester for hydrolysis or aminolysis) attached to a thiophene core with a sp³-rich cyclopropyl substituent [1]. This combination of reactive functionality and three-dimensional character is valuable for generating diverse chemical libraries. The 5-position SAR tolerance demonstrated in A₁ adenosine receptor studies supports the notion that the cyclopropyl group can be incorporated without necessarily disrupting target binding, making this a versatile 'property-optimizing' building block for library synthesis.

Gewald Reaction-Based Medicinal Chemistry Requiring a Pre-Formed 5-Cyclopropyl-2-aminothiophene Intermediate

Traditional Gewald three-component synthesis can directly produce 2-aminothiophene-3-carboxylates; however, access to 5-cyclopropyl variants via direct Gewald condensation is constrained by the limited commercial availability of cyclopropyl-containing active methylene precursors [1]. Procuring the pre-formed methyl 2-amino-5-cyclopropylthiophene-3-carboxylate bypasses this synthetic bottleneck, enabling direct elaboration into fused heterocycles (thienopyrimidines, thienopyridines) without the need for bespoke cyclopropyl starting material synthesis . The compound's commercial availability at 97–98% purity from multiple vendors supports its use as a reliable, off-the-shelf intermediate for medicinal chemistry campaigns.

Quote Request

Request a Quote for Methyl 2-amino-5-cyclopropylthiophene-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.